2-Chloro-6-nitrobenzo[d]oxazole 2-Chloro-6-nitrobenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.: 39223-94-4
VCID: VC5849212
InChI: InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl
Molecular Formula: C7H3ClN2O3
Molecular Weight: 198.56

2-Chloro-6-nitrobenzo[d]oxazole

CAS No.: 39223-94-4

Cat. No.: VC5849212

Molecular Formula: C7H3ClN2O3

Molecular Weight: 198.56

* For research use only. Not for human or veterinary use.

2-Chloro-6-nitrobenzo[d]oxazole - 39223-94-4

Specification

CAS No. 39223-94-4
Molecular Formula C7H3ClN2O3
Molecular Weight 198.56
IUPAC Name 2-chloro-6-nitro-1,3-benzoxazole
Standard InChI InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
Standard InChI Key BRDWSRCZYYPRQZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl

Introduction

Structural and Nomenclatural Characteristics

The IUPAC name for this compound is 2-chloro-6-nitro-1,3-benzoxazole, reflecting its substitution pattern on the benzoxazole core . The benzoxazole system consists of a benzene ring fused to an oxazole ring, which contains oxygen and nitrogen heteroatoms. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₃ClN₂O₃
Molecular Weight198.56 g/mol
SMILESC1=CC2=C(C=C1N+[O-])OC(=N2)Cl
InChIKeyBRDWSRCZYYPRQZ-UHFFFAOYSA-N

The nitro group at the 6-position and chlorine at the 2-position create electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions . X-ray crystallography or computational modeling would be required to confirm its three-dimensional conformation, though PubChem provides interactive 3D structural models .

Synthetic Routes and Methodologies

A patent (CN104292179A) outlines a four-step synthesis starting from 2-nitro-4-methylphenol :

  • Reduction: Conversion of 2-nitro-4-methylphenol to 2-amino-4-methylphenol using reducing agents (e.g., hydrogen gas with a palladium catalyst).

  • Cyclization: Reaction with formic acid or triphosgene to form the benzoxazole core, yielding 2-methylbenzo[d]oxazole.

  • Chlorination: Introduction of chlorine at the 2-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), producing 2-chlorobenzo[d]oxazole.

  • Nitration: Electrophilic aromatic substitution with nitric acid (HNO₃) to install the nitro group at the 6-position .

Comparative Analysis with Structural Analogues

Compared to 5-chloro-2-methyl-6-nitrobenzoxazole , the absence of a methyl group in 2-chloro-6-nitrobenzo[d]oxazole reduces steric hindrance, potentially enhancing reactivity in substitution reactions. Conversely, the nitro group’s meta-directing effects may limit regioselectivity in further functionalization.

CompoundSubstituentsReactivity Profile
2-Chloro-6-nitrobenzo[d]oxazole2-Cl, 6-NO₂High electrophilicity
5-Chloro-2-methyl-6-nitrobenzoxazole5-Cl, 2-CH₃, 6-NO₂Steric hindrance reduces accessibility

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